2-Cyano-4-methoxybenzaldehyde
Overview
Description
2-Cyano-4-methoxybenzaldehyde, also known as 2-formyl-5-methoxybenzonitrile, is a chemical compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 .
Molecular Structure Analysis
The SMILES string for 2-Cyano-4-methoxybenzaldehyde is COc1cc(ccc1C=O)C#N . The InChI code is 1S/C9H7NO2/c1-12-9-4-7(5-10)2-3-8(9)6-11/h2-4,6H,1H3 .Physical And Chemical Properties Analysis
2-Cyano-4-methoxybenzaldehyde is a solid at room temperature . It has a density of 1.2±0.1 g/cm3, a boiling point of 318.2±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 42.7±0.4 cm3, a polar surface area of 50 Å2, and a molar volume of 135.9±5.0 cm3 .Scientific Research Applications
Dye-Sensitized Solar Cells (DSSCs)
- Application : 2-Cyano-4-methoxybenzaldehyde is used in the synthesis of organic dyes for DSSCs . These dyes are crucial for the performance of DSSCs as they help in harvesting photons and charge transfer .
- Method : The compound is used in the synthesis of Knoevenagel adducts, which are then used as co-sensitizers in DSSCs . The co-sensitization technique involves combining the newly prepared organic dyes with a ruthenium-based complex .
- Results : The use of 2-Cyano-4-methoxybenzaldehyde in the synthesis of dyes for DSSCs has shown to improve the photoconversion efficiencies of the cells . For instance, one of the fabricated devices achieved a photovoltaic performance with a current density (JSC) of 19.46 mA/cm^2, an open-circuit voltage (VOC) of 0.69 V, and an overall power conversion efficiency (PCE) of 8.69% .
Chemical Synthesis
- Application : 2-Cyano-4-methoxybenzaldehyde is used as a starting material in various chemical synthesis processes .
- Method : The specific methods of application or experimental procedures can vary widely depending on the target molecule being synthesized. For example, it can be used in the coupling of non-active o-chlorobenzonitrile with p-chlorotoluene in toluene-tetrahydrofuran mixed solvents over transition-metal catalysts .
- Results : The outcomes of these synthesis processes also depend on the specific reactions being carried out. In one example, 2-Cyano-4-methoxybenzaldehyde was used to synthesize 2-Cyano-4’-methylbiphenyl, a key intermediate for the preparation of antihypertensive drugs .
Safety And Hazards
properties
IUPAC Name |
2-formyl-5-methoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-12-9-3-2-7(6-11)8(4-9)5-10/h2-4,6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDMRUNNPUDXOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676372 | |
Record name | 2-Formyl-5-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-methoxybenzaldehyde | |
CAS RN |
21962-47-0 | |
Record name | 2-Formyl-5-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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